

An In-depth Technical Guide to Lamotrigine-¹³C,_{d3}: Physical and Chemical Properties

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Compound of Interest

Compound Name: Lamotrigine-¹³C,_{d3}

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Lamotrigine-¹³C,_{d3}, an isotopically labeled form of the widely used anticonvulsant and mood stabilizer, lamotrigine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Core Physical and Chemical Properties

Lamotrigine-¹³C,_{d3} is a stable isotope-labeled analog of lamotrigine, designed for use as an internal standard in quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass difference from the unlabeled drug, enabling precise and accurate quantification in complex biological matrices.

Table 1: General and Physical Properties of Lamotrigine-¹³C,_{d3}

| Property | Value | Source |
|--------------------|--|--------|
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Molecular Formula | C ₈ ¹³ CH ₄ D ₃ Cl ₂ N ₅ | [2][3] |
| Molecular Weight | 260.10 g/mol | [4] |
| Exact Mass | 259.0300357 Da | [4] |
| Purity (by HPLC) | >90% to >95% | |
| Storage Conditions | -20°C or 2-8°C in a well-closed container | |

Note: Specific physical properties such as melting point and boiling point for Lamotrigine-¹³C,₃D₃ are not readily available in published literature. However, these properties are expected to be very similar to those of unlabeled lamotrigine. The melting point of lamotrigine is reported to be 216-218°C.

Table 2: Solubility Profile of Lamotrigine (as a proxy for Lamotrigine-¹³C,₃D₃)

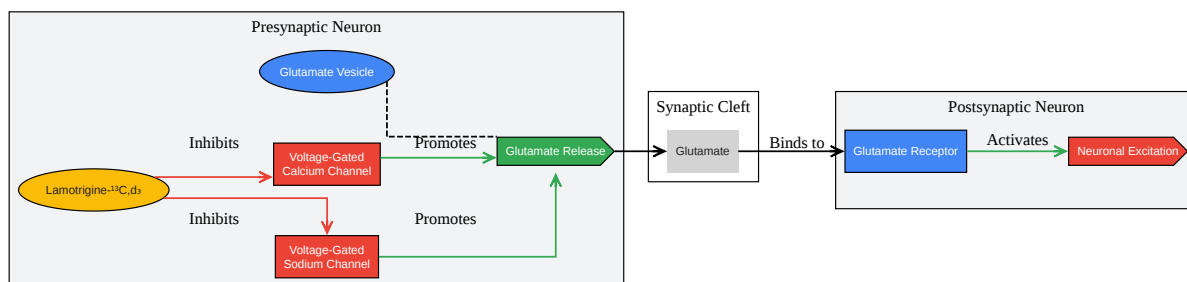
| Solvent | Solubility | Source |
|-------------------------|------------------------------------|--------|
| Water (25°C) | 0.17 mg/mL (very slightly soluble) | |
| 0.1 M HCl (25°C) | 4.1 mg/mL (slightly soluble) | |
| DMSO | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| Ethanol | ~2 mg/mL | |
| Methanol | Soluble | |
| Benzene | Readily dissolves | |
| Toluene | Readily dissolves | |

Mechanism of Action and Signaling Pathway

The therapeutic effects of lamotrigine, and by extension Lamotrigine- $^{13}\text{C}_3\text{d}_3$, are primarily attributed to its modulation of neuronal excitability. The key mechanisms of action include:

- **Blockade of Voltage-Gated Sodium Channels:** Lamotrigine selectively binds to and stabilizes the inactive state of voltage-gated sodium channels. This action inhibits the influx of sodium ions into neurons, thereby reducing the release of excitatory neurotransmitters such as glutamate and aspartate.
- **Inhibition of Voltage-Gated Calcium Channels:** Lamotrigine also inhibits various types of voltage-gated calcium channels (L-, N-, and P-type), which further suppresses neurotransmitter release.
- **Weak Inhibition of Serotonin 5-HT₃ Receptors:** Lamotrigine has been shown to have a weak inhibitory effect on the 5-HT₃ receptor.

The following diagram illustrates the primary signaling pathway of lamotrigine.



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Mechanism of action of Lamotrigine.

Experimental Protocols

Lamotrigine- $^{13}\text{C}_3\text{d}_3$ is predominantly used as an internal standard for the quantification of lamotrigine in biological samples. Below is a representative experimental protocol for such an application.

Quantification of Lamotrigine in Human Plasma using LC-MS/MS

Objective: To determine the concentration of lamotrigine in human plasma samples.

Materials and Reagents:

- Lamotrigine analytical standard
- Lamotrigine- $^{13}\text{C}_3\text{d}_3$ (Internal Standard)
- Human plasma (blank)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

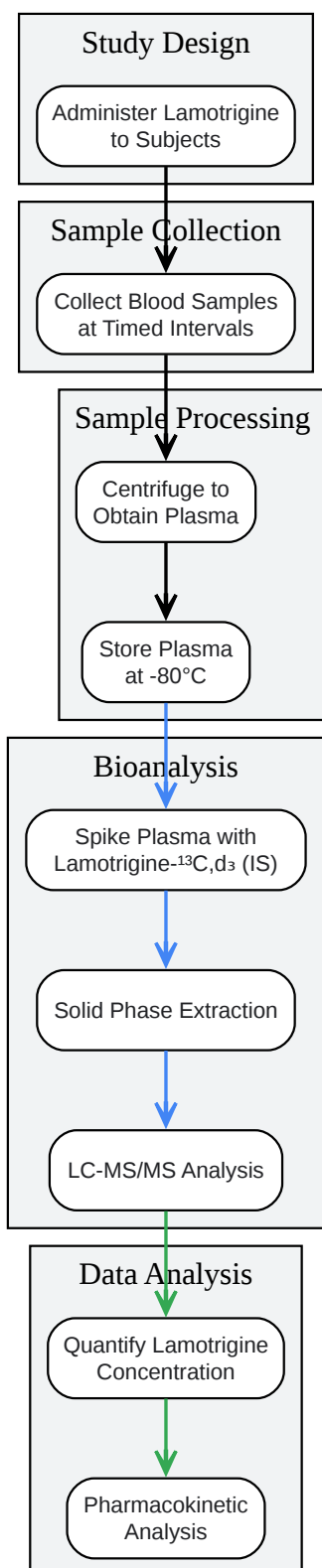
Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare a stock solution of lamotrigine (1 mg/mL) in methanol.

- Prepare a stock solution of Lamotrigine- $^{13}\text{C}_3\text{d}_3$ (1 mg/mL) in methanol.
- From the stock solutions, prepare a series of working standard solutions of lamotrigine at different concentrations by serial dilution with a 50:50 methanol:water mixture.
- Prepare a working internal standard solution of Lamotrigine- $^{13}\text{C}_3\text{d}_3$ (e.g., 100 ng/mL) in methanol.
- Sample Preparation (Solid Phase Extraction):
 - To 100 μL of plasma sample, add 50 μL of the working internal standard solution.
 - Vortex the sample for 30 seconds.
 - Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the plasma sample onto the conditioned SPE cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water.
 - Elute the analyte and internal standard with 1 mL of methanol.
 - Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 200 μL of the mobile phase.
- LC-MS/MS Analysis:
 - HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μm)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μ L
- MS/MS Conditions (Positive ESI mode):
 - Monitor the following mass transitions (Multiple Reaction Monitoring - MRM):
 - Lamotrigine: e.g., m/z 256.0 \rightarrow 211.0
 - Lamotrigine- $^{13}\text{C}_3\text{d}_3$: e.g., m/z 260.0 \rightarrow 215.0
 - Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of lamotrigine to Lamotrigine- $^{13}\text{C}_3\text{d}_3$ against the concentration of the calibration standards.
 - Determine the concentration of lamotrigine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates a typical workflow for a pharmacokinetic study using Lamotrigine- $^{13}\text{C}_3\text{d}_3$.



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Workflow for a Pharmacokinetic Study.

Conclusion

Lamotrigine- $^{13}\text{C},\text{d}_3$ is an essential tool for the accurate and precise quantification of lamotrigine in biological matrices. Its physical and chemical properties are closely aligned with the parent compound, making it an ideal internal standard. This guide provides core technical information to support its effective use in research and development settings.

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